
Acide 4-(4-(trifluorométhyl)phényl)picolinique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were synthesized for the discovery of compounds with potent herbicidal activity . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported . Additionally, site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions have been observed .Applications De Recherche Scientifique
Conception et synthèse d'herbicides
Les dérivés de l'"acide 4-(4-(trifluorométhyl)phényl)picolinique" ont été explorés pour leur utilisation potentielle dans le développement d'herbicides. Le groupe trifluorométhyle peut améliorer l'activité herbicide des acides picoliniques .
Recherche anticancéreuse
Des composés similaires à l'"this compound" ont été étudiés pour leurs propriétés anticancéreuses. La présence d'acide picolinique et de groupes trifluorométhyle peut contribuer à l'activité de ces composés .
Structures métallo-organiques (MOF)
Les dérivés de trifluorométhylpyridine sont utilisés dans la synthèse des MOF, qui sont des matériaux hautement poreux ayant des applications dans le stockage, la séparation et la catalyse des gaz .
Applications pharmaceutiques
Le groupe trifluorométhyle est une caractéristique courante des produits pharmaceutiques, ce qui indique que l'"this compound" pourrait potentiellement être utilisé dans le développement de médicaments .
Protection des cultures
Les dérivés de trifluorométhylpyridine, qui partagent des similitudes structurales avec l'"this compound", sont utilisés dans la production de produits de protection des cultures en raison de leurs propriétés de lutte contre les ravageurs .
Études d'interaction avec l'ADN
Les acides trifluorométhyl-pyridine carboxyliques ont été impliqués dans des études relatives aux interactions avec l'ADN, ce qui pourrait suggérer des applications potentielles dans la recherche génétique ou la médecine .
Mécanisme D'action
Target of Action
Picolinic acid, a related compound, has been shown to interact with zinc finger proteins (zfps) . These proteins play a crucial role in various cellular functions, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps), changing their structures, disrupting zinc binding, and inhibiting function . It is plausible that 4-(4-(Trifluoromethyl)phenyl)picolinic acid may have a similar interaction with its targets.
Biochemical Pathways
Given the potential interaction with zinc finger proteins, it can be inferred that this compound may influence pathways involving these proteins, such as dna replication and transcription, rna packaging, and apoptosis .
Result of Action
Based on the potential interaction with zinc finger proteins, it can be inferred that this compound may influence cellular processes such as dna replication, transcription, rna packaging, and apoptosis .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(4-(Trifluoromethyl)phenyl)picolinic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interaction of 4-(4-(Trifluoromethyl)phenyl)picolinic acid with proteins often involves binding to active sites or allosteric sites, leading to conformational changes that affect protein function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinic acid can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These cellular effects are critical for understanding the compound’s potential as a therapeutic agent and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of action of 4-(4-(Trifluoromethyl)phenyl)picolinic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinic acid can modulate the activity of transcription factors, thereby influencing the expression of target genes. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential and its role in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The long-term effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell viability and function. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Studies in animal models have identified specific dosage thresholds for these effects, providing valuable information for determining safe and effective dosage ranges. Understanding the dosage effects of 4-(4-(Trifluoromethyl)phenyl)picolinic acid is crucial for its potential therapeutic applications and for minimizing adverse effects in clinical settings .
Metabolic Pathways
4-(4-(Trifluoromethyl)phenyl)picolinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as hydroxylation, conjugation, and oxidation. These metabolic pathways are mediated by enzymes such as cytochrome P450s, which play a key role in the detoxification and elimination of the compound. Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinic acid can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 4-(4-(Trifluoromethyl)phenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters or passive diffusion. Once inside the cell, 4-(4-(Trifluoromethyl)phenyl)picolinic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. Understanding the transport and distribution of 4-(4-(Trifluoromethyl)phenyl)picolinic acid is crucial for predicting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinic acid is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 4-(4-(Trifluoromethyl)phenyl)picolinic acid may accumulate in the mitochondria, affecting mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHUJGPZOWGGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)
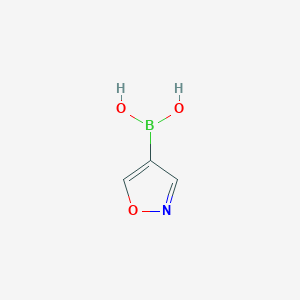

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)
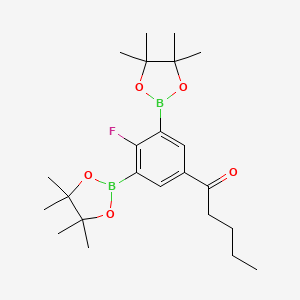
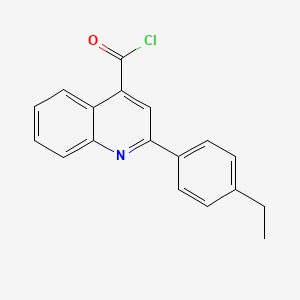
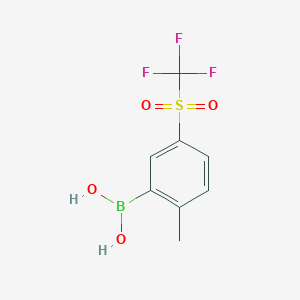
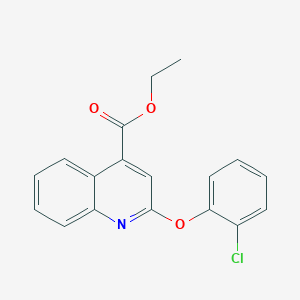
![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)
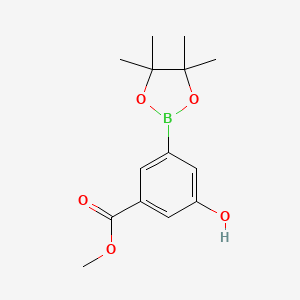

![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)
![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)